molecular formula C10H11ClN2O3 B13301716 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13301716
M. Wt: 242.66 g/mol
InChI Key: YDSQGVNSXMEGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₀H₁₁ClN₂O₃ This compound is characterized by a pyrimidine ring substituted with a chloro group at the 4-position and an oxan-4-yl group at the 2-position, along with a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group is introduced via a nucleophilic substitution reaction, where an appropriate oxan-4-yl halide reacts with the pyrimidine ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like NMR, HPLC, and LC-MS are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(oxan-4-yl)pyrimidine-5-carboxylic acid
  • 2-Chloropyrimidine

Uniqueness

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both the chloro and oxan-4-yl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H11ClN2O3/c11-8-7(10(14)15)5-12-9(13-8)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15)

InChI Key

YDSQGVNSXMEGJM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.